N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide
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Overview
Description
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a dimethoxybenzamide moiety
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
Target of Action
The primary targets of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide are the PPARα, -γ, and -δ receptors . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation, making them important targets for therapeutic intervention.
Mode of Action
This compound interacts with its targets, the PPARα, -γ, and -δ receptors, by binding to them and acting as an agonist . This interaction results in the activation of these receptors, leading to changes in the transcription of specific genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Biochemical Pathways
Upon activation by this compound, the PPAR receptors influence several biochemical pathways. These include the fatty acid oxidation pathway, the lipogenesis pathway, and the glucose metabolism pathway . The downstream effects of these pathways include increased fatty acid oxidation, decreased triglyceride synthesis, and improved insulin sensitivity.
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene transcription leading to altered cellular metabolism . This can result in decreased lipid synthesis, increased fatty acid oxidation, and improved glucose metabolism, potentially leading to beneficial effects in conditions such as dyslipidemia, diabetes, and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide typically involves multiple steps. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the fluorophenyl group and the dimethoxybenzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, can help in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and fluorophenyl-containing molecules. Examples include:
- 3-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)benzylamine
- 4-Fluorobenzylamine
Uniqueness
What sets N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-13-19(28-21(24-13)14-5-4-6-16(22)9-14)7-8-23-20(25)15-10-17(26-2)12-18(11-15)27-3/h4-6,9-12H,7-8H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQHNTAKNWDIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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